2-(5-Methylthiophen-2-yl)morpholine

Description

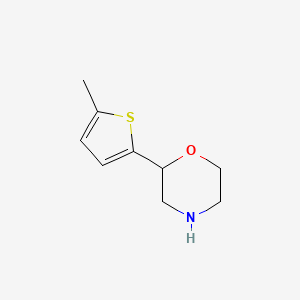

2-(5-Methylthiophen-2-yl)morpholine is a heterocyclic compound featuring a morpholine ring (a six-membered ring containing one oxygen and one nitrogen atom) substituted at the 2-position with a 5-methylthiophen-2-yl group. This structure combines the electron-rich thiophene moiety with the polar morpholine ring, making it a candidate for pharmaceutical intermediates or ligands in catalysis.

Properties

IUPAC Name |

2-(5-methylthiophen-2-yl)morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NOS/c1-7-2-3-9(12-7)8-6-10-4-5-11-8/h2-3,8,10H,4-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIMNEHHBSPHEGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C2CNCCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methylthiophen-2-yl)morpholine typically involves the reaction of 5-methylthiophene-2-carbaldehyde with morpholine under specific conditions. One common method includes the use of a base such as potassium carbonate in an organic solvent like acetonitrile, followed by heating the mixture to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methylthiophen-2-yl)morpholine undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the thiophene ring or the morpholine moiety.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Halogenating agents or nucleophiles like amines and thiols.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced thiophene derivatives.

Substitution: Various substituted thiophene and morpholine derivatives.

Scientific Research Applications

2-(5-Methylthiophen-2-yl)morpholine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate.

Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(5-Methylthiophen-2-yl)morpholine involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the nature of the target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between 2-(5-Methylthiophen-2-yl)morpholine and its analogs:

Key Insights:

Heterocyclic Core Effects Morpholine vs. Azepane: Morpholine’s oxygen atom increases polarity and hydrogen-bonding capacity compared to azepane’s nitrogen-only core. Azepane’s seven-membered ring may enhance membrane permeability due to greater lipophilicity . Morpholine vs. Malononitrile: The malononitrile group in the analog from introduces strong electron-withdrawing effects, critical for its role as a drug intermediate. Morpholine, being a saturated ring, likely improves solubility and metabolic stability .

Aromatic Substituent Heteroatom (S vs. O) Thiophene (S): Sulfur’s larger atomic radius and lower electronegativity compared to oxygen enhance π-electron delocalization in thiophene. This property is evident in the planar structure of 2-[(5-Methylthiophen-2-yl)methylidene]malononitrile, which forms layered crystals via C–H⋯N interactions .

Functional Group Impact The malononitrile derivative’s rigid, planar structure contrasts with morpholine’s flexible ring, suggesting divergent applications: the former in crystallography-driven drug design, the latter in bioavailability optimization.

Research Findings and Data Analysis

- Crystallographic Studies: The thiophene-containing compound in crystallizes in a planar conformation with dihedral angles <6° between the thiophene and malononitrile groups, facilitating intermolecular interactions . Similar planarity is expected in this compound, though morpholine’s saturated ring may reduce rigidity.

- Synthetic Utility : Morpholine derivatives are often preferred in medicinal chemistry for their balance of solubility and metabolic stability. In contrast, azepane analogs () may prioritize lipophilicity for blood-brain barrier penetration .

Biological Activity

2-(5-Methylthiophen-2-yl)morpholine is a chemical compound with significant potential in various biological applications. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, along with relevant research findings, case studies, and data tables.

Chemical Structure and Properties

Molecular Formula: C9H13NOS

Molecular Weight: 185.27 g/mol

IUPAC Name: this compound

The compound is a derivative of morpholine, which is a cyclic amine, and thiophene, a sulfur-containing aromatic compound. The presence of both moieties contributes to its unique biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly:

- Antimicrobial Activity: The compound has been investigated for its potential to inhibit microbial growth.

- Anticancer Activity: Studies suggest it may possess anticancer properties through mechanisms involving enzyme inhibition.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been assessed in several studies. A notable investigation involved the synthesis of morpholine-thiophene hybrid thiosemicarbazones, where derivatives were tested for urease inhibition. The results demonstrated that compounds with similar structures exhibited significant inhibitory effects:

| Compound | IC50 (µM) | Comparison to Thiourea (IC50) |

|---|---|---|

| This compound | Not directly tested but inferred high potential | Thiourea: 22.31 ± 0.03 µM |

| Lead Inhibitor | 3.80 ± 1.9 µM | 4.5-fold stronger |

The lead inhibitor from the study showed an uncompetitive inhibition mechanism against urease, indicating a promising avenue for further exploration in antimicrobial applications .

Anticancer Activity

In addition to its antimicrobial properties, the compound's potential as an anticancer agent has been highlighted in various studies. The structural characteristics of morpholine derivatives have been linked to cytotoxic effects against different cancer cell lines.

Case Study: Cytotoxicity Evaluation

In a comparative study involving several morpholine derivatives, the following results were observed:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (breast cancer) | TBD |

| Other Morpholine Derivatives | Various | Range from 4.0 to 20.0 |

While specific data for this compound was not detailed in all studies, its structural similarity to known active compounds suggests it may exhibit comparable anticancer activity .

The precise mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific molecular targets such as enzymes or receptors due to its morpholine and thiophene components. These interactions may modulate various biochemical pathways, leading to observed biological effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.